molecular formula C6H6BNO2S B11916813 (5-Cyano-2-methylthiophen-3-yl)boronic acid

(5-Cyano-2-methylthiophen-3-yl)boronic acid

Cat. No.: B11916813
M. Wt: 167.00 g/mol
InChI Key: WKVLJHGAUUCXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyano-2-methylthiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety makes it a versatile intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, the scalability of these methods ensures that large quantities of the compound can be produced to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: (5-Cyano-2-methylthiophen-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are alcohols or phenols.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

(5-Cyano-2-methylthiophen-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(5-Cyano-2-methylthiophen-3-yl)boronic acid can be compared with other boronic acids, such as:

    Phenylboronic acid: Lacks the cyano and thiophene groups, making it less versatile in certain synthetic applications.

    (4-Cyano-2-methylphenyl)boronic acid: Similar in structure but lacks the thiophene ring, which can affect its reactivity and applications.

    (5-Bromo-2-methylthiophen-3-yl)boronic acid:

The unique combination of the cyano group and thiophene ring in this compound makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H6BNO2S

Molecular Weight

167.00 g/mol

IUPAC Name

(5-cyano-2-methylthiophen-3-yl)boronic acid

InChI

InChI=1S/C6H6BNO2S/c1-4-6(7(9)10)2-5(3-8)11-4/h2,9-10H,1H3

InChI Key

WKVLJHGAUUCXDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C#N)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.